molecular formula C9H17N3 B15242710 1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B15242710
M. Wt: 167.25 g/mol
InChI Key: JKZCNPPUSSJXQZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes two methyl groups and a 2-methylpropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to conformational changes that modulate their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazole
  • 1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-ol
  • 1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-thiol

Uniqueness

1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6(2)5-8-7(3)9(10)12(4)11-8/h6H,5,10H2,1-4H3

InChI Key

JKZCNPPUSSJXQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CC(C)C)C)N

Origin of Product

United States

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